molecular formula C19H23NO6 B14958728 6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid CAS No. 370585-15-2

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B14958728
CAS No.: 370585-15-2
M. Wt: 361.4 g/mol
InChI Key: AAAPEXAGBQZUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic coumarin derivative with a hexanoic acid side chain linked via an acetamide spacer. The core structure comprises a 4-ethyl-substituted coumarin scaffold (2-oxo-2H-chromene) with an oxygen atom at the 7-position, connected to a hexanoic acid moiety through an acetylated amino group.

Coumarin derivatives are widely studied for their fluorescence, antimicrobial, and enzyme-inhibitory activities. The hexanoic acid chain may enhance solubility in aqueous media and facilitate interactions with biological targets, such as enzymes or cell membranes .

Properties

CAS No.

370585-15-2

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-2-13-10-19(24)26-16-11-14(7-8-15(13)16)25-12-17(21)20-9-5-3-4-6-18(22)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,20,21)(H,22,23)

InChI Key

AAAPEXAGBQZUNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[2-[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]- typically involves multiple steps. The process begins with the preparation of the benzopyran derivative, followed by its coupling with hexanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[2-[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Hexanoic acid, 6-[[2-[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[2-[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid with structurally related coumarin-acetamide derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Compound Name Substituents on Coumarin Core Molecular Formula Molecular Weight Key Differences/Properties References
This compound 4-Ethyl C₂₀H₂₅NO₆ 375.42 g/mol Reference compound; balanced lipophilicity due to ethyl group.
6-({[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid 4-Butyl, 8-Methyl C₂₂H₂₉NO₆ 403.47 g/mol Increased lipophilicity from butyl group; methyl at 8-position may sterically hinder interactions.
6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid 6-Ethyl, 4-Methyl C₂₀H₂₅NO₆ 375.42 g/mol Ethyl at 6-position alters electronic distribution; methyl enhances metabolic stability.
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 4-Phenyl, no hexanoic acid chain C₂₃H₁₆O₅ 372.37 g/mol Aromatic phenyl groups increase rigidity; lacks hydrophilic hexanoic acid moiety.
[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 6-Chloro, 3,4-Dimethyl C₁₄H₁₃ClO₅ 296.71 g/mol Chloro and dimethyl groups enhance electron-withdrawing effects; shorter acetic acid chain.
6-((4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenyl)(methyl)amino)hexanoic acid Extended conjugation with styryl group C₃₄H₃₄N₄O₂ 562.66 g/mol Fluorescent styryl group; diethylamino substituent enhances fluorescence quantum yield.

Structural and Functional Insights

Chloro and dimethyl substituents (e.g., [(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid) introduce steric and electronic effects that may hinder enzymatic degradation .

Biological Activity: Coumarin-acetamide hybrids with hexanoic acid chains (e.g., compounds in ) are often explored for antibacterial and fluorescent labeling applications. The hexanoic acid moiety may facilitate binding to bacterial cell walls or protein surfaces. Styryl-substituted derivatives (e.g., ) show enhanced fluorescence, making them suitable for bioimaging or molecular probes.

Synthetic Accessibility :

  • Ethyl and methyl substituents (e.g., 4-ethyl or 6-ethyl) are synthetically straightforward to introduce via alkylation or Claisen-Schmidt condensation .
  • Bulky groups (e.g., 4-phenyl) require multi-step synthesis, including Suzuki coupling or Friedel-Crafts acylation .

ADME Considerations: The hexanoic acid group improves water solubility and may reduce plasma protein binding compared to purely aromatic coumarins . In silico predictions (e.g., using SHELX or ADMET tools ) suggest moderate bioavailability for 4-ethyl and 4-methyl derivatives due to balanced logP values.

Biological Activity

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic compound that exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a chromen ring system substituted with an acetylamino group and a hexanoic acid moiety. Its molecular formula is C19H23NO6, and it has a molecular weight of 361.4 g/mol. The unique features of this compound contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound possesses anti-inflammatory , antioxidant , and antimicrobial properties. The following sections detail these activities:

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. Its mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.

Antioxidant Activity

The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This activity helps protect cells from oxidative stress, which is linked to various diseases.

Antimicrobial Activity

In vitro studies demonstrate that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. It may modulate enzyme activities involved in metabolic pathways, influencing processes such as cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations in similar compounds affect their biological activities. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
6-{2-[4-Ethyl-2-oxo-2H-chromen-7-yloxy]acetylamino}hexanoic acidC19H23NO6Contains an ethyl group on the chromen ring.
6-{2-[7-Methyl-2-oxo-4-propyl-2H-chromen-5-yloxy]acetylamino}hexanoic acidC21H27NO6Features a propyl group instead of an ethyl group on the chromen ring.
7-MethylcoumarinC10H8O3Simpler structure without the acetylamino or hexanoic acid moieties; studied for fluorescence properties.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
  • Antioxidant Potential : In a study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, indicating its efficacy as an antioxidant.
  • Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.